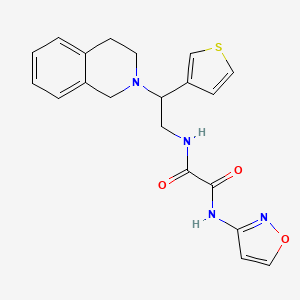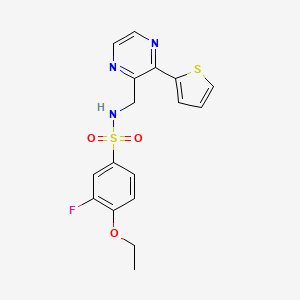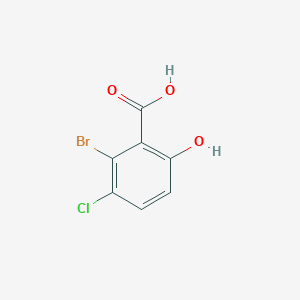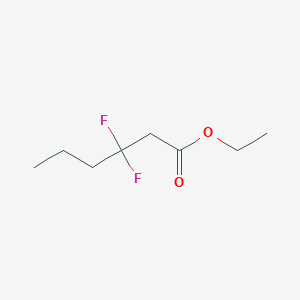
(E)-1-(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C20H19N5OS and its molecular weight is 377.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Heterocyclic Compound Synthesis and Biological Activities
This compound serves as a precursor in the synthesis of novel heterocyclic compounds, demonstrating the versatility and importance of chalcones and thiophene moieties in medicinal chemistry. The research focuses on the synthesis of diverse derivatives with significant biological activities, including antioxidant and anti-inflammatory properties. The synthesis process involves condensation reactions, leading to the creation of pyrimidine-2-thiol, pyrazole, pyran derivatives, and more. These synthesized compounds have been found to exhibit potent anti-inflammatory and antioxidant activities, highlighting their potential in chemotherapeutic applications (Shehab, Abdellattif, & Mouneir, 2018).
Anticancer Activity
Further research into the compound's derivatives has explored their efficacy in anticancer applications. The synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives led to the discovery of compounds with significant anticancer activity across various cancer cell lines, including breast, lung, colon, ovary, and liver cancers. This underscores the compound's potential as a scaffold for developing novel anticancer agents (Kumar, Kumar, Roy, & Sondhi, 2013).
Anticonvulsant Drug Properties
The crystal structure and electronic properties of anticonvulsant drugs, including derivatives of the compound , have been extensively studied. These studies aim to understand the molecular basis of their anticonvulsant properties, offering insights into the design of more effective anticonvulsant medications. Through X-ray diffraction and molecular orbital calculations, researchers have elucidated the structural features critical to the compounds' pharmacological activities (Georges, Vercauteren, Evrard, & Durant, 1989).
Anti-Tubercular Agents
The compound's framework has been utilized in the design and synthesis of novel benzamide derivatives showing promising anti-tubercular activity against Mycobacterium tuberculosis. This research demonstrates the potential of such compounds in contributing to the development of new therapies for tuberculosis, especially given the ongoing need for effective treatments for drug-resistant strains of the disease (Srinivasarao et al., 2020).
Antimicrobial Activity
The antimicrobial activity of newly synthesized derivatives has also been a significant area of research, with some compounds showing good antibacterial and antifungal properties. This highlights the potential for developing new antimicrobial agents based on this compound's structure, addressing the growing concern over antimicrobial resistance (Ashok, Ganesh, Vijaya Lakshmi, & Ravi, 2014).
特性
IUPAC Name |
(E)-1-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5OS/c26-20(8-5-17-4-2-14-27-17)25-12-10-24(11-13-25)19-7-6-18(22-23-19)16-3-1-9-21-15-16/h1-9,14-15H,10-13H2/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJASRNIMRGOFQ-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)C(=O)C=CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)C(=O)/C=C/C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-fluorophenyl)-2-{1-[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]-N-methylformamido}acetamide](/img/structure/B2608412.png)
![N-[(4-Methoxyphenyl)methyl]-4-[[6-(trifluoromethyl)pyrimidin-4-yl]amino]piperidine-1-carboxamide](/img/structure/B2608413.png)

![4-butyl-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2608415.png)



![2-Chloro-N-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)methyl]acetamide](/img/structure/B2608423.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2608424.png)

![N-[[1-(2-Methoxyphenyl)cyclopentyl]methyl]oxirane-2-carboxamide](/img/structure/B2608428.png)
![1-(2,3-Dimethoxyphenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea](/img/structure/B2608432.png)

![2-Cyclopropyl-4-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]pyrimidine](/img/structure/B2608435.png)
